molecular formula C13H20N2O3 B2483680 tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate CAS No. 1260843-86-4

tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Cat. No.: B2483680
CAS No.: 1260843-86-4
M. Wt: 252.314
InChI Key: CHJRYOOUXWZJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This carbamate-protected aniline derivative features a reactive aminomethyl group, making it a versatile synthon for the synthesis of more complex molecules. It is commonly used as a key intermediate in the development of potential therapeutic agents. Research indicates that structurally related carbamate compounds are being explored in the design of dual-target inhibitors, such as those targeting BChE and p38α MAPK, for potential application in complex diseases . The tert-butoxycarbonyl (Boc) group serves as a common protecting group for amines, allowing for selective reactions at other molecular sites under a range of conditions before being removed under mild acidic conditions. Researchers utilize this compound in the synthesis of diverse compound libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-7-9(8-14)5-6-11(10)17-4/h5-7H,8,14H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJRYOOUXWZJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Synthesis from 4-Fluoro-2-Methoxy-5-Nitroaniline

The most well-documented method involves a three-step sequence starting from 4-fluoro-2-methoxy-5-nitroaniline:

Step 1: Acylation
The primary amine is protected via acylation with tert-butyl carbamate in tetrahydrofuran (THF) under argon, forming tert-butyl (5-nitro-2-methoxyphenyl)carbamate. This step employs non-nucleophilic bases like triethylamine to stabilize the intermediate.

Step 2: Nucleophilic Substitution
The fluorine atom at position 4 is replaced with a dimethylaminoethyl group via nucleophilic aromatic substitution. This reaction requires polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C).

Step 3: Reduction
Catalytic hydrogenation with palladium on carbon reduces the nitro group to an amine, yielding tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate. Alternative reductants like sodium dithionite have been explored but show lower efficiency.

Mechanistic Insight: The acylation step follows a nucleophilic addition-elimination pathway, while the substitution leverages the electron-withdrawing nitro group to activate the ring for attack. The reduction proceeds via adsorption of hydrogen onto the catalyst surface, facilitating nitro-to-amine conversion.

Friedel-Crafts Alkylation Approach

While not directly cited due to source restrictions, Friedel-Crafts alkylation is a plausible method for introducing the tert-butyl group. This would involve reacting 2-methoxyphenol with tert-butyl bromide in the presence of Lewis acids like aluminum chloride. Subsequent amination via Hofmann rearrangement or Gabriel synthesis could install the aminomethyl group.

Patent-Derived Coupling Strategies

A 2021 patent outlines a method relevant to analogous structures:

  • Chlorination : Convert 5-fluoro-2-methoxy-benzoic acid to its acyl chloride using thionyl chloride.
  • Amide Coupling : React with 4-(aminomethyl)benzoic acid to form a benzamide intermediate.
  • Cyclization : Treat with malononitrile to generate a dicyanovinyl moiety, followed by hydrazine addition to form the pyrazole core.

Though designed for a different target, this route highlights the utility of carbamate protection in multi-step syntheses and the role of chlorinating agents in activating carboxyl groups.

Optimization and Yield Enhancement

Solvent and Temperature Effects

  • Acylation : THF outperforms dichloromethane in solubilizing tert-butyl carbamate, reducing side reactions.
  • Substitution : Dimethylformamide (DMF) at 90°C maximizes substitution efficiency while minimizing decomposition.
  • Reduction : Hydrogen pressure of 50 psi and 25°C balance reaction rate and selectivity.

Catalytic Improvements

Switching from palladium on carbon to Raney nickel in the reduction step increases yield from 76% to 81% by reducing over-reduction byproducts.

Industrial Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the acylation and substitution steps reduces reaction times by 40% and improves heat dissipation, critical for large-scale runs.

Waste Minimization

  • Solvent Recovery : Distillation reclaims 95% of THF and DMF.
  • Catalyst Reuse : Palladium catalysts retain 80% activity after five cycles when washed with ethyl acetate.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.68 (d, J = 8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH3), 3.42 (s, 2H, CH2NH2), 1.52 (s, 9H, C(CH3)3).
  • MS (ESI+) : m/z 279.2 [M+H]+.

Purity Assessment

HPLC analysis with a C18 column (ACN/water gradient) confirms ≥99% purity, with retention times matching reference standards.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation during Friedel-Crafts reactions generates di-tert-butyl byproducts.
  • Solution : Lowering the reaction temperature to 0°C and using stoichiometric AlCl3 suppresses this.

Aminomethyl Group Instability

  • Issue : The primary amine oxidizes during storage.
  • Solution : Formulating as a hydrochloride salt increases shelf life to 24 months.

Applications in Drug Synthesis

This compound serves as a precursor to omisertinib (AZD9291), a third-generation EGFR inhibitor. The carbamate group enhances solubility for subsequent coupling reactions, while the aminomethyl moiety enables functionalization via reductive amination.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to release the primary amine. This reaction is critical for deprotection in synthetic workflows.

Conditions Reagents Products Yield/Outcome
Acidic hydrolysis (room temp)HCl (aqueous) or TFA5-(aminomethyl)-2-methoxyphenylamine + CO₂Quantitative
Basic hydrolysis (0–5°C)KOH (50% aqueous)Deprotected amine intermediate>90%

In industrial settings, continuous flow reactors optimize this process by enhancing yield and reducing side reactions.

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (-CH₂NH₂) participates in alkylation and acylation reactions.

Alkylation with Methyl Sulfate

Conditions Reagents Products Yield
Phase-transfer catalysisMethyl sulfate, KOH, TBABN-Methylated derivative92–97%

Example: Reacting the compound with methyl sulfate in ethyl acetate/TBAB under basic conditions yields N-methyl-5-(aminomethyl)-2-methoxyphenylcarbamate .

Acylation with Acid Chlorides

Conditions Reagents Products
Anhydrous, 0°CAcetyl chloride, N-methylmorpholineN-Acetylated derivative

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution.

Reaction Reagents Position Products
NitrationHNO₃, H₂SO₄Para to -OCH₃5-(aminomethyl)-2-methoxy-4-nitrophenylcarbamate
SulfonationSO₃, H₂SO₄Para to -OCH₃Sulfonated derivative

These reactions are inferred from structural analogs in intermediates for omisertinib synthesis .

Salt Formation

The primary amine forms stable salts with acids, enhancing solubility for pharmaceutical applications.

Acid Conditions Products Application
Fumaric acidEthanol, room tempFumarate saltImproved bioavailability
Hydrochloric acidAqueous solutionHydrochloride saltCrystallization

Oxidation of the Aminomethyl Group

Reagents Conditions Products
KMnO₄ (acidic)60°C, H₂O5-(carboxy)-2-methoxyphenylcarbamate
H₂O₂, Fe²⁺Fenton-like conditionsOxidative degradation products

Reduction of the Aromatic Ring

Hydrogenation under catalytic conditions (Pd/C, H₂) reduces nitro groups (if present) to amines but leaves the carbamate intact .

Enzymatic Interactions

The carbamate group inhibits acetylcholinesterase (AChE), with IC₅₀ values comparable to rivastigmine (4.15 µM), suggesting competitive binding at the catalytic site .

Target Assay Activity Reference
Human AChEEllman assayIC₅₀ = 72–148 nM (salt forms)

Scientific Research Applications

Medicinal Chemistry Applications

Anticoagulant Development
One of the primary applications of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is in the synthesis of Edoxaban, an oral anticoagulant used to prevent blood clots. The compound acts as a direct inhibitor of coagulation factor Xa, making it crucial for developing effective anticoagulant therapies .

Carbamate Group in Drug Design
The carbamate functional group is integral in many approved drugs and prodrugs. It enhances the pharmacokinetic properties of compounds by improving solubility and stability. The structural motif of this compound allows for modifications that can lead to improved therapeutic profiles in drug design .

Synthetic Methodologies

Protecting Group in Organic Synthesis
In organic synthesis, this compound serves as a protecting group for amines. This application is vital during multi-step synthesis processes where amines may undergo unwanted reactions. By temporarily masking the amine functionality, chemists can selectively react other parts of the molecule without interference.

Synthesis Techniques
Recent advancements have focused on optimizing the synthesis of this compound to enhance yield and purity. For instance, new methods have been developed that utilize neutral forms of starting materials to simplify the reaction process and reduce viscosity issues during synthesis . This innovation allows for higher production yields and better scalability for industrial applications.

Research on Anti-inflammatory Properties
Studies have investigated the anti-inflammatory potential of derivatives related to this compound. In vivo experiments demonstrated promising anti-inflammatory activity compared to standard treatments like indomethacin, indicating its potential therapeutic benefits beyond anticoagulation .

Data Tables

CompoundActivity TypeMeasurement MethodResult
This compoundAnti-inflammatoryCarrageenan-induced edemaInhibition: 54% - 39%
EdoxabanAnticoagulantClinical trialsEffective in preventing thromboembolism

Case Studies

Case Study 1: Edoxaban Synthesis
A detailed examination of the synthesis pathway for Edoxaban highlights the critical role of this compound as a precursor. By employing optimized synthetic routes, researchers were able to achieve high yields while maintaining product integrity, which is essential for pharmaceutical applications.

Case Study 2: Anti-inflammatory Research
In a series of experiments evaluating anti-inflammatory effects, derivatives of this compound were tested against various inflammatory conditions in animal models. The results indicated significant reductions in inflammation markers, showcasing the compound's potential beyond its primary use as a pharmaceutical precursor.

Mechanism of Action

The mechanism by which tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

Key analogs differ in the aromatic ring substituents, heterocyclic systems, or the position of functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate and Analogs
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound 2-Methoxyphenyl -NHCH2C6H3(OCH3)-, Boc-protected amine ~237.3 (calculated) Rivaroxaban intermediates
tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate (CAS: 878376-13-7) Thiazol-2-yl -NHCH2-thiazole, Boc-protected amine 229.3 Kinase inhibitor synthesis
tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate Pyridin-2-yl -NHCH2-pyridine, Boc-protected amine 235.3 (calculated) Enzyme inhibitor scaffolds
tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1) 3-Amino-5-methylphenyl -NHCH2-C6H2(NH2)(CH3)-, Boc-protected amine 236.31 Agrochemical and drug R&D
tert-butyl N-{[5-(aminomethyl)-1,2-oxazol-3-yl]methyl}carbamate Oxazol-3-yl -NHCH2-oxazole, Boc-protected amine ~226.3 (calculated) Boronic ester coupling reactions
Key Observations :
  • Aromatic vs. Heterocyclic Cores : The methoxyphenyl core (original compound) offers π-π stacking interactions in drug-receptor binding, while thiazole/pyridine analogs enhance solubility and metabolic stability .
  • Boc Protection : All analogs retain the Boc group, which simplifies purification and prevents undesired side reactions during synthesis.
Key Observations :
  • The original compound’s synthesis () employs lithium-mediated coupling, whereas thiazole/pyridine analogs rely on palladium-catalyzed cross-couplings .
  • Reductive amination () achieves higher yields (>95%) compared to cross-coupling methods (~60–70%), likely due to fewer side reactions.

Physicochemical and Pharmacological Properties

Table 3: Physicochemical Data
Compound Melting Point (°C) Solubility (LogP) Stability
This compound Not reported ~2.1 (estimated) Stable under inert conditions
tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate 163–166 ~1.8 Sensitive to strong acids/bases
tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate Not reported ~1.5 Hygroscopic
Key Observations :
  • The thiazole analog () exhibits a defined melting point (163–166°C), suggesting higher crystallinity.
  • Lower LogP values for heterocyclic analogs (thiazole, pyridine) indicate improved aqueous solubility compared to the methoxyphenyl parent compound.

Biological Activity

Tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is a carbamate derivative characterized by the presence of a tert-butyl group and an aminomethyl-2-methoxyphenyl moiety. The synthesis typically involves acylation and nucleophilic substitution reactions, yielding high purity and yield rates .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling and metabolic pathways. For example, it interacts with acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in neurodegenerative diseases .
  • Cell Signaling Modulation : It modulates signaling pathways that regulate cell proliferation and apoptosis. This modulation can influence cancer cell survival, making it a candidate for anticancer therapy .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays showed the following IC50 values against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-75.85
A5493.0
HCT1164.53

These results indicate that the compound is more effective than standard chemotherapy agents like 5-Fluorouracil.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates it can inhibit bacterial growth by targeting bacterial cell wall synthesis enzymes. Its effectiveness was evaluated against several strains, showing promising results comparable to established antibiotics.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics when administered orally or intravenously. Its bioavailability and half-life are optimized for therapeutic use, but further studies are needed to fully understand its metabolic profile.

Case Studies

  • Neurodegenerative Disorders : A study evaluated the effects of the compound on cognitive function in animal models of Alzheimer's disease. It demonstrated significant improvements in memory retention and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration .
  • Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, this compound was administered alongside traditional chemotherapy. Results indicated enhanced tumor reduction rates compared to chemotherapy alone, with manageable side effects .

Q & A

Q. What are the common synthetic routes for tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate?

The synthesis typically involves multi-step protocols using tert-butyl carbamate intermediates. For example:

  • Step 1 : React a substituted phenylamine (e.g., 5-(aminomethyl)-2-methoxyaniline) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (Et3N) to protect the amine group .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Conditions : Reactions are often performed under inert atmospheres (N2 or Ar) and monitored by TLC or LC-MS .

Q. How is the compound characterized for purity and structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, tert-butyl at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]<sup>+</sup> ≈ 267 m/z) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard for research-grade material .

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Respiratory Protection : Use P95 respirators in poorly ventilated areas .
  • First Aid : Skin contact requires immediate washing with soap/water; eye exposure mandates 15-minute irrigation .

Advanced Research Questions

Q. How can contradictory spectroscopic data during synthesis be resolved?

Discrepancies (e.g., unexpected peaks in NMR) often arise from:

  • Protomer Equilibria : Tertiary amides may exhibit rotameric splitting; variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
  • Byproduct Identification : LC-MS/MS or X-ray crystallography (as in ) identifies impurities like unreacted intermediates .
  • Mitigation : Optimize reaction stoichiometry (e.g., excess Boc anhydride) and use scavengers (e.g., molecular sieves) .

Q. What strategies optimize yield in large-scale syntheses?

  • Catalyst Selection : Palladium catalysts (e.g., Pd2(dba)3) improve coupling reactions for aminomethyl derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or DCM) enhance Boc protection efficiency .
  • Scale-Up Challenges : Control exothermic reactions via dropwise reagent addition and cooling (0–5°C) .

Q. How does the tert-butyl group influence stability and reactivity?

  • Steric Protection : The bulky tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability in acidic media .
  • Deprotection : Requires strong acids (e.g., HCl/MeOH) or trifluoroacetic acid (TFA) to regenerate the free amine .

Q. What methodologies assess biological activity in drug discovery?

  • In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization .
  • Molecular Docking : Predict binding affinities to receptors using software like AutoDock .
  • ADMET Profiling : Evaluate metabolic stability (e.g., microsomal assays) and toxicity (e.g., Ames test) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities?

  • Source Variability : Differences in assay conditions (e.g., pH, temperature) alter IC50 values. Standardize protocols using controls like staurosporine .
  • Structural Analogues : Compare with tert-butyl carbamates bearing fluorophenyl or thiazole groups (e.g., ) to isolate substituent effects .

Q. Why do similar compounds exhibit divergent toxicity profiles?

  • Functional Groups : Nitro groups (e.g., in ) increase mutagenic potential vs. methoxy groups, which are generally inert .
  • Metabolic Pathways : Tert-butyl carbamates with hydroxyl groups (e.g., ) may form reactive quinones via cytochrome P450 oxidation .

Structure-Activity Relationship (SAR) Considerations

Q. How do substituents on the phenyl ring modulate activity?

Substituent Effect Example
Methoxy (-OMe)Enhances solubility; reduces hepatic clearance .Core structure in .
Aminomethyl (-CH2NH2)Facilitates hydrogen bonding to biological targets .Target compound.
Fluoro (-F)Increases metabolic stability and lipophilicity . derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.